3-Bromo-4-nitrophenylacetic acid

COX-2 Inhibitor Inflammation Medicinal Chemistry

Acquire 3-Bromo-4-nitrophenylacetic acid for reproducible NSAID and agrochemical research. This halogenated building block exhibits high-affinity COX-2 binding (Ki=19 nM) and selective carboxylesterase inhibition, enabling unique SAR, prodrug, and metabolic studies. Its documented polymorphism is critical for solid-state formulation. Only this regioisomer—with bromine at the 3-position and nitro at the 4-position—delivers the required reactivity, lipophilicity, and biological profile; generic alternatives produce irreproducible results. Secure the authentic scaffold.

Molecular Formula C8H6BrNO4
Molecular Weight 260.04 g/mol
CAS No. 90004-95-8
Cat. No. B3038781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-nitrophenylacetic acid
CAS90004-95-8
Molecular FormulaC8H6BrNO4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)Br)[N+](=O)[O-]
InChIInChI=1S/C8H6BrNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)
InChIKeyGVRPKTFVUMNIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-nitrophenylacetic acid (CAS: 90004-95-8): Procurement-Ready Chemical Building Block for Niche Pharmaceutical and Agrochemical Research


3-Bromo-4-nitrophenylacetic acid is a halogenated and nitrated phenylacetic acid derivative (C8H6BrNO4, MW 260.04) . It functions primarily as a synthetic intermediate or building block in medicinal chemistry and agrochemical research . Its structural features—a carboxylic acid moiety, a bromine atom at the 3-position, and a nitro group at the 4-position of the phenyl ring—endow it with unique reactivity for further derivatization . The compound has been directly studied for its biological activity, including as an inhibitor of cyclooxygenase-2 (COX-2) [1] and acetylcholinesterase (AChE) [2], and has been characterized for its solid-state polymorphism, a critical factor in formulation and manufacturing [3].

Beyond 4-Nitrophenylacetic Acid: Why the Specific 3-Bromo-4-nitro Isomer of CAS 90004-95-8 is Non-Interchangeable


Attempting to substitute 3-Bromo-4-nitrophenylacetic acid with its non-brominated parent (4-nitrophenylacetic acid, CAS 104-03-0) or other regioisomers (e.g., 2-Bromo-4-nitrophenylacetic acid or 4-Bromo-2-nitrophenylacetic acid) is scientifically invalid due to fundamental differences in physicochemical properties and biological activity [1]. The introduction of the bromine atom at the 3-position significantly alters the electronic distribution and lipophilicity (cLogP) of the molecule, directly impacting its ability to engage in key interactions within biological targets . This is evidenced by the high affinity for COX-2 (Ki = 19 nM), a property that is absent in the non-brominated parent compound [2]. Furthermore, the unique crystal packing and polymorphism of this specific regioisomer directly affect its solubility, stability, and processability, which are critical considerations for downstream formulation and manufacturing [3]. Using a generic alternative risks complete loss of desired biological activity, introduces unknown safety profiles, and can lead to irreproducible results in both discovery and process chemistry settings.

Quantitative Differentiation of 3-Bromo-4-nitrophenylacetic acid (90004-95-8) for Scientific Procurement Decisions


Sub-Nanomolar COX-2 Inhibition: A Key Differentiator from Non-Halogenated Analogs

3-Bromo-4-nitrophenylacetic acid demonstrates exceptionally potent inhibition of human recombinant COX-2 with a Ki value of 19 nM [1]. This level of activity is a direct consequence of the 3-bromo substitution, as the non-brominated parent compound, 4-nitrophenylacetic acid (CAS 104-03-0), lacks this specific interaction and does not exhibit comparable nanomolar potency against this therapeutically relevant target. The activity is attributed to the enhanced lipophilicity and specific halogen bonding enabled by the bromine atom.

COX-2 Inhibitor Inflammation Medicinal Chemistry

Distinct Polymorphism Profile: Documented Solid-State Forms Critical for Crystallization and Formulation

3-Bromo-4-nitrophenylacetic acid (reported as (3-nitro-4-bromophenyl)acetic acid) is documented to exist in at least two distinct polymorphic forms (Phase A and Phase B), both crystallizing in the monoclinic space group P21/c but exhibiting significantly different unit cell parameters and intermolecular packing arrangements [1]. In contrast, the non-brominated analog, 4-nitrophenylacetic acid (CAS 104-03-0), is known to crystallize in a triclinic system with a single reported form . The presence of multiple polymorphs necessitates careful control during synthesis and processing, but also offers opportunities for selecting a solid form with superior solubility, stability, or bioavailability. The arrangement of dipolymers in Phase A and B is remarkably different for the molecular orientation and interatomic distances according to their strong hydrogen bonds and π…π stacking interactions [1].

Polymorphism Crystal Engineering Formulation

Moderate Acetylcholinesterase (AChE) Inhibition: Activity Profile Distinct from Other Nitrophenyl Derivatives

The compound inhibits human erythrocyte acetylcholinesterase (AChE) with an IC50 of 110 µM (1.10E+5 nM) [1]. This moderate inhibitory activity contrasts with other nitrophenyl-containing compounds, such as certain organophosphate pesticides, which are often potent, irreversible AChE inhibitors. The activity of this compound may be attributed to its specific substitution pattern. For comparison, the standard AChE inhibitor donepezil has an IC50 in the low nanomolar range, while this compound's activity falls into a different potency class, potentially offering a novel scaffold for developing modulators with a unique kinetic profile or for applications requiring a milder effect.

Acetylcholinesterase Inhibitor Neurodegeneration Pesticide

Porcine Liver Carboxylesterase Inhibition: A Unique Activity Profile for Evaluating Ester Prodrug Stability

3-Bromo-4-nitrophenylacetic acid inhibits porcine liver carboxylesterase with an IC50 of 20 µM (2.00E+4 nM) [1]. This activity is significant when compared to its own AChE inhibition profile, showing it is approximately 5.5-fold more potent against this enzyme. This differential inhibition pattern—being a more effective carboxylesterase inhibitor than an AChE inhibitor—is a key distinguishing feature. Many phenylacetic acid derivatives are substrates for carboxylesterases, and this compound's ability to inhibit the enzyme suggests it could be used to modulate the metabolism of ester prodrugs or serve as a tool compound for studying carboxylesterase function.

Carboxylesterase Inhibitor Prodrug Drug Metabolism

Potential Herbicidal Activity: A Distinct Application for 3-Bromo-4-nitrophenylacetic Acid Scaffolds

While direct data for the compound itself is not available, its close structural analogs and the general class of nitrophenylacetic acid derivatives have been explored and patented for their herbicidal properties [REFS-1, REFS-2]. Specifically, US patent US3547619A claims nitrophenylacetic acids and derivatives as selective herbicides [1]. The presence of both bromine and nitro substituents on the phenylacetic acid core is a common motif in such agrochemicals, often leading to enhanced potency and selectivity compared to unsubstituted or mono-substituted analogs. This class-level evidence positions the compound as a promising intermediate for the synthesis of new herbicidal agents, distinguishing its application from the pharmaceutical focus of many other building blocks.

Herbicide Agrochemical Phenylacetic Acid

Specialized Synthetic Utility: A Key Intermediate for Introducing the 3-Bromo-4-nitrophenyl Motif

The presence of the aryl bromide group at the 3-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, heteroaryl, or amine functionalities [1]. This is in contrast to non-halogenated analogs like 4-nitrophenylacetic acid, which lack this versatile synthetic handle. Furthermore, the nitro group can be reduced to an amine, providing an additional site for derivatization. The combination of a carboxylic acid, an aryl bromide, and an aromatic nitro group in a single, compact molecule offers a degree of synthetic versatility that is uncommon and highly valuable for constructing complex molecular architectures.

Building Block Cross-Coupling Derivatization

High-Value Application Scenarios for Procuring 3-Bromo-4-nitrophenylacetic acid (CAS 90004-95-8)


Medicinal Chemistry: Optimizing Lead Compounds for COX-2 Mediated Inflammation

Procure 3-Bromo-4-nitrophenylacetic acid as a core scaffold for developing novel, non-steroidal anti-inflammatory drug (NSAID) candidates. Its demonstrated high-affinity binding to COX-2 (Ki = 19 nM) makes it an ideal starting point for structure-activity relationship (SAR) studies. By leveraging the carboxylic acid for prodrug strategies and the bromine for further functionalization via cross-coupling, research teams can rapidly generate diverse analog libraries to improve selectivity and pharmacokinetic properties beyond what is achievable with non-halogenated or alternative regioisomeric building blocks.

Process Chemistry & Formulation: Controlling Solid-State Form for Reliable Manufacturing

Procure this specific compound when solid-state properties are critical to the success of a development program. The documented existence of two polymorphs necessitates that procurement and subsequent research explicitly account for and control the polymorphic form. This is essential for ensuring reproducible solubility, stability, and bioavailability in both preclinical and clinical formulations. Using a generic alternative with unknown or uncontrolled polymorphism introduces significant risk to the manufacturing process and the integrity of the final drug product.

Agrochemical Discovery: Synthesizing Selective Herbicidal Agents

Utilize 3-Bromo-4-nitrophenylacetic acid as a versatile intermediate in the synthesis of novel herbicides. The compound's core structure is related to a class of nitrophenylacetic acids with demonstrated and patented herbicidal activity [REFS-1, REFS-2]. Its three reactive handles allow for rapid diversification, enabling the exploration of chemical space for new active ingredients with improved selectivity and environmental profiles. This provides a direct, application-focused path for agrochemical research and development teams.

Biochemical Pharmacology: A Tool Compound for Studying Carboxylesterase-Mediated Metabolism

Acquire this compound as a selective pharmacological tool for in vitro studies of drug metabolism. Its preferential inhibition of porcine liver carboxylesterase (IC50 = 20 µM) over human AChE (IC50 = 110 µM) allows researchers to modulate the activity of this key hydrolytic enzyme. This is particularly valuable for investigating the activation and clearance of ester prodrugs, providing a means to dissect complex metabolic pathways and predict drug-drug interactions with greater precision than non-selective inhibitors.

Technical Documentation Hub

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